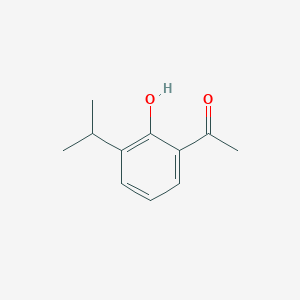![molecular formula C12H12N2O6 B8751209 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate](/img/structure/B8751209.png)
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is an organic compound with the molecular formula C12H12N2O6 It is known for its unique structure, which includes a nitrophenyl group and a butenedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl but-2-enedioate with 4-nitroaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butenedioate moiety can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure but lacks the 1,4-dimethyl groups.
Ethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with ethyl groups instead of methyl groups.
Methyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with a single methyl group.
Uniqueness
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H12N2O6 |
|---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
dimethyl 2-(4-nitroanilino)but-2-enedioate |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3 |
InChI-Schlüssel |
CGQGMMOPLVKRTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)




![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8751179.png)




